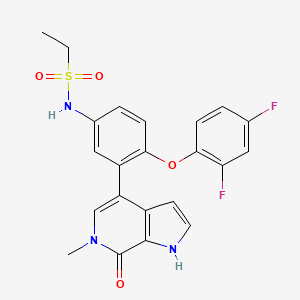

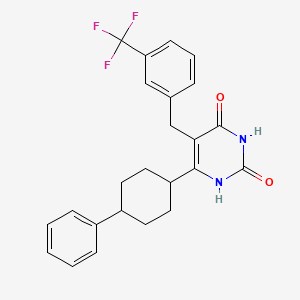

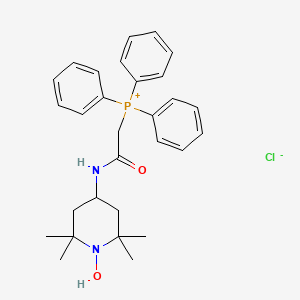

(E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

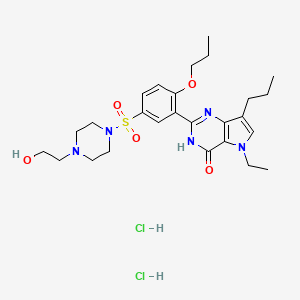

ML-264 is a selective inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger-containing transcription factor that is highly expressed in rapidly dividing intestinal epithelial cells. It displays an IC50 value of 29 nM in a cell-based assay for proliferation of KLF5-expressing DLD-1 cells and an IC50 value of 81 nM in a cell-based luciferase assay but does not inhibit kinases associated with the KLF5 pathway, as determined using a panel of 47 selected kinases. ML-264 induces death in most colon cancer cell lines (HCT116, IC50 = 560 nM; HT-29, IC50 = 130 nM; SW620, IC50 = 430 nM), with cytotoxicity toward an established xenograft mouse model of colon cancer as well.

Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5)

ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, <50% inhibition was observed at 100 μM). Robust activity was also seen in several other KLF5-expressing cell types as well (e.g., HCT116, IC50 = 560 nM; HT29, IC50 = 130 nM; SW620, IC50 = 430 nM). ML264 is a good candidate for in vivo anticancer studies, with great potential for use in long time-course in situ studies aimed to elucidate the role of KLF5 as a regulator of cellular proliferation and tumor formation in the intestinal epithelium.

Wissenschaftliche Forschungsanwendungen

Polymeric Protecting Groups : The monomer 1,1-dimethyl-2-(ethoxymethanamido)ethyl [N-(4-chlorophenyl)amino]methanoate, a related compound, has been synthesized and polymerized, showing potential as an interesting polymeric amino protecting group (Gormanns & Ritter, 1994).

Antimicrobial and Antioxidant Potential : A series of related compounds, synthesized by treating 2-(chloroacetyl)amino benzoic acid, demonstrated potent inhibitory action against various bacterial strains and showed profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).

Chiral Stationary Phases in Chromatography : Enantiopure acrylamide derivatives were synthesized and used to prepare a new chiral stationary phase (CSP) for high-performance liquid chromatography, indicating improved chromatographic performances for certain compounds (Tian et al., 2010).

Corrosion Inhibition : New photo-cross-linkable polymers, including poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate), showed excellent inhibitory action against mild steel corrosion in hydrochloric acid medium (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

Recognition of Hydrophilic Compounds : Self-assembled aggregates of a new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer were able to selectively recognize and transfer certain hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media (Sawada et al., 2000).

Controlled Radical Polymerization : Homopolymers of a monosubstituted acrylamide having an amino acid moiety in the side chain were synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, offering controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).

Reduction of Acrylonitriles : Reduction of related (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride afforded certain amino propene derivatives, useful in synthetic chemistry (Frolov et al., 2005).

Antioxidant and Antitumor Activities : Evaluation of the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including derivatives of 4-benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one, revealed significant biological activities (El-Moneim, El‐Deen, & El-Fattah, 2011).

Eigenschaften

IUPAC Name |

(E)-3-(3-chlorophenyl)-N-[2-[(1,1-dioxothian-4-yl)-methylamino]-2-oxoethyl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S/c1-20(15-7-9-25(23,24)10-8-15)17(22)12-19-16(21)6-5-13-3-2-4-14(18)11-13/h2-6,11,15H,7-10,12H2,1H3,(H,19,21)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCDZIDKYKCOMZ-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)C=CC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)CC1)C(=O)CNC(=O)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-chlorophenyl)-N-(2-((1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(methyl)amino)-2-oxoethyl)acrylamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

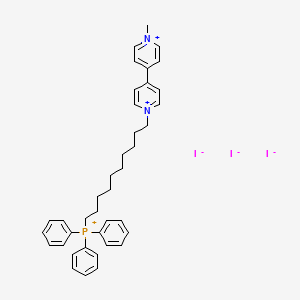

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)